molecular formula C11H14BrNO B13203737 [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol

[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13203737
M. Wt: 256.14 g/mol
InChI Key: MLESXDLJVFIHQJ-UHFFFAOYSA-N
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Description

[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of [3-(3-Bromophenyl)pyrrolidin-3-yl]carboxylic acid.

    Reduction: Formation of [3-(3-Phenyl)pyrrolidin-3-yl]methanol.

    Substitution: Formation of various substituted pyrrolidinylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.

Industry:

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The bromophenyl group may play a role in binding to target sites, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • [3-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
  • [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
  • [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol

Comparison:

  • Uniqueness: The presence of the bromine atom in [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.
  • Reactivity: The bromine atom can be more easily substituted compared to chlorine or fluorine, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

[3-(3-bromophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2

InChI Key

MLESXDLJVFIHQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=CC(=CC=C2)Br

Origin of Product

United States

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